molecular formula C12H13N3O2S B11716602 (2E)-2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one

(2E)-2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one

Cat. No.: B11716602
M. Wt: 263.32 g/mol
InChI Key: YZXLPFUAOLUXCX-QPEQYQDCSA-N
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Description

(2E)-2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a methoxyphenyl group and a hydrazone moiety. The presence of these functional groups imparts significant chemical reactivity and biological activity to the compound.

Preparation Methods

The synthesis of (2E)-2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the final thiazolidinone product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Chemical Reactions Analysis

(2E)-2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or potassium tert-butoxide.

    Cyclization: The hydrazone moiety can participate in cyclization reactions to form various heterocyclic compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

    Medicine: Due to its biological activities, the compound is being explored for therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The biological activity of (2E)-2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one is attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. It can also induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function. The exact mechanism of action may vary depending on the specific biological target and context.

Comparison with Similar Compounds

(2E)-2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:

    (2E)-2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one: This compound has a similar structure but with a chlorophenyl group instead of a methoxyphenyl group, which may result in different chemical reactivity and biological activity.

    (2E)-2-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one: The presence of a nitrophenyl group can enhance the compound’s electron-withdrawing properties, potentially affecting its reactivity and interactions with biological targets.

    (2E)-2-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one: The hydroxyphenyl group can introduce additional hydrogen bonding interactions, influencing the compound’s solubility and biological activity.

Properties

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

(2Z)-2-[(Z)-(4-methoxyphenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H13N3O2S/c1-8-11(16)14-12(18-8)15-13-7-9-3-5-10(17-2)6-4-9/h3-8H,1-2H3,(H,14,15,16)/b13-7-

InChI Key

YZXLPFUAOLUXCX-QPEQYQDCSA-N

Isomeric SMILES

CC1C(=O)N/C(=N/N=C\C2=CC=C(C=C2)OC)/S1

Canonical SMILES

CC1C(=O)NC(=NN=CC2=CC=C(C=C2)OC)S1

Origin of Product

United States

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